Methyl heptadecanoate-d33

Catalog No.
S875352
CAS No.
1219804-81-5
M.F
C18H36O2
M. Wt
317.685
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptadecanoate-d33

CAS Number

1219804-81-5

Product Name

Methyl heptadecanoate-d33

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate

Molecular Formula

C18H36O2

Molecular Weight

317.685

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

HUEBIMLTDXKIPR-SRIUXHGCSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Heptadecanoate-d33; Heptadecanoic Acid Ethyl Ester-d33

Internal Standard in Mass Spectrometry:

Methyl Margarate-d33 is commonly used as an internal standard in mass spectrometry . Due to its unique isotopic signature, it does not interfere with the signal of the target analyte being measured, allowing for accurate quantification. Additionally, its high boiling point ensures it evaporates along with the analyte, providing consistent ionization and improved measurement accuracy.

Tracer Studies in Lipid Metabolism:

Researchers can utilize Methyl Margarate-d33 to trace the fate and metabolism of fatty acids in biological systems . By incorporating the molecule into cells or tissues, scientists can track its incorporation into various cellular components, such as membranes or triglycerides, and monitor its breakdown and utilization for energy production. This information provides valuable insights into lipid metabolism and disease processes related to abnormal fat utilization.

Membrane Dynamics and Fluidity Studies:

Methyl Margarate-d33 can be employed to study the dynamics and fluidity of biological membranes . Researchers can incorporate this molecule into model membranes or living cells and use techniques like nuclear magnetic resonance (NMR) spectroscopy to measure its movement and interaction with other membrane components. This information helps understand how membrane fluidity influences various cellular processes, such as signal transduction and protein function.

Methyl heptadecanoate-d33 is a deuterated form of methyl heptadecanoate, a fatty acid methyl ester. Its chemical formula is C18H36O2C_{18}H_{36}O_{2} and it has a molecular weight of approximately 284.4772 g/mol. This compound is characterized by its long carbon chain, specifically containing seventeen carbon atoms, making it a saturated fatty acid methyl ester. The "d33" designation indicates that three deuterium atoms have replaced hydrogen atoms in the molecule, which is useful for various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies .

Methyl margarate-d33 itself likely doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule for studying the behavior of natural fatty acids in various biological processes. The deuterium label allows researchers to distinguish it from endogenous fatty acids and track its metabolism within cells and organisms.

  • Low toxicity: Generally considered non-toxic or minimally toxic.
  • Low flammability: High boiling point suggests a low fire hazard.
  • Mild irritant: May cause skin or eye irritation upon contact.
Typical of fatty acid methyl esters:

  • Esterification: It can react with alcohols to form new esters.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, commonly used in biodiesel production.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to yield corresponding alcohols.
  • Oxidation: The compound can undergo oxidation to produce aldehydes or carboxylic acids.

These reactions are vital in organic synthesis and industrial applications, particularly in the production of biodiesel and other biofuels .

Methyl heptadecanoate-d33 can be synthesized through several methods:

  • Transesterification: This involves reacting heptadecanoic acid or its triglycerides with methanol in the presence of a catalyst (often sodium hydroxide or potassium hydroxide) to produce methyl heptadecanoate-d33.
  • Deuterated Reagents: The use of deuterated methanol during transesterification ensures that deuterium is incorporated into the final product.
  • Direct Esterification: Reacting heptadecanoic acid with deuterated methanol under acidic conditions can also yield methyl heptadecanoate-d33.

These synthesis methods are crucial for producing this compound for research and industrial applications .

Methyl heptadecanoate-d33 has several notable applications:

  • Internal Standard in Analytical Chemistry: Due to its unique isotopic signature, it is often used as an internal standard in gas chromatography and mass spectrometry for quantifying other fatty acids.
  • Research Tool: It serves as a model compound in studies involving lipid metabolism and fatty acid profiling.
  • Biodiesel Production: As a fatty acid methyl ester, it can be utilized in biodiesel formulations.

These applications underscore its importance in both analytical chemistry and biofuel production .

Interaction studies involving methyl heptadecanoate-d33 primarily focus on its behavior in biological systems and analytical methodologies. Key areas include:

  • Fatty Acid Metabolism: Understanding how this compound interacts with metabolic pathways can provide insights into lipid metabolism.
  • Analytical Calibration: Its use as an internal standard helps improve the accuracy of quantitative analyses in complex mixtures.

Further studies are warranted to explore its interactions at a molecular level, particularly regarding enzyme activity and metabolic pathways .

Methyl heptadecanoate-d33 shares similarities with other long-chain fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl hexadecanoateC17H34O2C_{17}H_{34}O_{2}One less carbon than methyl heptadecanoate-d33
Methyl octadecanoateC18H36O2C_{18}H_{36}O_{2}One more carbon; common in dietary fats
Methyl linoleateC18H34O2C_{18}H_{34}O_{2}Contains double bonds; unsaturated fat
Methyl oleateC18H34O2C_{18}H_{34}O_{2}Unsaturated; prevalent in olive oil

Uniqueness of Methyl Heptadecanoate-d33

Methyl heptadecanoate-d33's uniqueness lies primarily in its deuterated nature, which enhances its utility as an internal standard for isotopic labeling studies. This characteristic allows for precise tracking of metabolic processes and interactions within biological systems, distinguishing it from non-deuterated counterparts .

XLogP3

8.5

Wikipedia

Methyl (~2~H_33_)heptadecanoate

Dates

Modify: 2024-04-14

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